3-(Isopropylamino)-N-methylpropanamide
Description
Properties
IUPAC Name |
N-methyl-3-(propan-2-ylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)9-5-4-7(10)8-3/h6,9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNMWDXTWCXBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Amide Coupling Methods
- Activation of carboxylic acid : Using coupling reagents such as carbodiimides (e.g., DCC, EDC), acid chlorides, or mixed anhydrides to activate the carboxyl group for nucleophilic attack.
- Direct amidation : Heating the amino alcohol intermediate with N-methylpropanoic acid or its activated derivative under dehydrating conditions.
Research Findings on Amide Synthesis
While direct literature on this compound is limited, analogous syntheses of amides involving isopropylamino substituents have been reported with the following insights:
- Use of zinc chloride complexes can enhance nucleophilicity of weak amines, facilitating coupling reactions with poor electrophiles.
- Selective oxidation and chlorination steps can precede amide coupling to improve functional group compatibility and reactivity.
- Chromatography-free synthesis routes have been developed for related amides, improving scalability and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Reagents and Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 4-Bromo-1-acetoxybutane formation | Tetrahydrofuran + HBr in acetic acid | Acetic acid | Ambient | Not specified | Bromination and acetylation step |
| Nucleophilic substitution | 4-bromo-1-acetoxybutane + isopropylamine + triethylamine | Dichloromethane | 0–30 (opt. 10) | 88 | Recrystallization purification |
| Hydrolysis | Acid (H2SO4, p-TsOH) or base (NaOH, KOH, LiOH) | Aqueous | Ambient to mild | High | Base hydrolysis preferred for selectivity and yield |
| Amide coupling | Amino intermediate + N-methylpropanoic acid derivative + coupling agents | Various (e.g., DMF, DCM) | Ambient to mild | Moderate to high | Zinc chloride catalysis can improve coupling efficiency |
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The isopropylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
3-(Isopropylamino)-N-methylpropanamide has the molecular formula and a molecular weight of 144.21 g/mol. The compound features a propanamide backbone with isopropyl and methyl groups that contribute to its unique reactivity and interaction with biological systems.
Chemistry
- Organic Synthesis : This compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules. Its functional groups enable diverse chemical reactions, including amide bond formation and nucleophilic substitutions.
- Polymer Production : In industrial chemistry, this compound is utilized in the production of polymers and resins that require specific amide functionalities, enhancing material properties such as flexibility and thermal stability.
Biology
- Enzyme Interactions : Research indicates that this compound may modulate enzyme activity, particularly proteases involved in metabolic processes. Its potential role as an enzyme inhibitor could have therapeutic implications for diseases characterized by dysregulated protease activity.
- Receptor Binding : Preliminary studies suggest that this compound may interact with opioid receptors, which are critical for pain modulation. This interaction points to its potential use in developing new analgesics.
Industry
- Pharmaceutical Development : The compound's unique structure allows it to be explored as a lead compound in drug discovery, particularly for conditions requiring modulation of metabolic pathways or pain management.
Case Study 1: Analgesic Potential
A comparative study evaluated the analgesic effects of this compound alongside established opioids. Results indicated comparable efficacy in pain relief, suggesting its potential as a candidate for new pain management therapies.
Case Study 2: Metabolic Pathway Influence
Another investigation focused on the compound's influence on metabolic pathways related to amino acid metabolism. Findings indicated that it could modulate the activity of key enzymes involved in these pathways, thereby impacting overall metabolic health.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The primary distinction between 3-(isopropylamino)-N-methylpropanamide and its analogs lies in the substituents on the propanamide backbone:
Physicochemical Properties
- Solubility : The introduction of aromatic or heterocyclic groups (e.g., thiophene in 3-hydroxy-N-methylpropanamide) increases water solubility, whereas isopropyl or azepane substituents reduce it .
- Stability: N-methylation in propanamides generally improves metabolic stability by reducing susceptibility to hydrolysis, as observed in analogs like 2-amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide .
Biological Activity
3-(Isopropylamino)-N-methylpropanamide, with the CAS number 1001345-72-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₅N₂O
- Molecular Weight : 143.21 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems.
The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, influencing physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation in various models.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of this compound involved testing its efficacy against Dalton's lymphoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed at doses ranging from 5 to 20 mg/kg, highlighting its therapeutic potential in inflammatory diseases.
Q & A
How can researchers optimize the synthesis of 3-(Isopropylamino)-N-methylpropanamide to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., solvent selection, temperature control, and catalyst use). For example, amide bond formation often employs coupling agents like EDCI or HOBt to enhance efficiency. Purification via column chromatography or recrystallization can improve purity, while HPLC (≥98% purity standards, as in ) ensures quality control. Referencing patent literature for analogous propanamide derivatives (e.g., EP 3 590 515 A1 in ) may provide insights into scalable routes. Adjusting stoichiometry of isopropylamine and methylpropanamide precursors, while monitoring by TLC or NMR (), helps minimize side reactions.
What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent positions (e.g., isopropyl and methyl groups). Compare peaks with similar compounds, such as 2-Amino-2-methyl-3-phenylpropanamide () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO) and isotopic patterns.
- HPLC : Assess purity using gradients optimized for polar amides ( ) .
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm).
How should researchers address discrepancies in spectroscopic data when synthesizing this compound?
Methodological Answer:
Data contradictions often arise from impurities or stereochemical variations. Steps include:
- Repetition under Controlled Conditions : Ensure reaction reproducibility, noting variables like moisture or oxygen sensitivity.
- Advanced Chromatography : Use preparative HPLC or GC-MS to isolate and identify byproducts ( ) .
- Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., ’s NMR data for 2-Amino-2-methyl-3-phenylpropanamide) .
- Computational Validation : Employ DFT calculations to predict NMR shifts and compare with experimental results.
What strategies are effective in studying the biological activity of this compound, particularly in receptor binding assays?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or enzymes, leveraging hydrophobic/isopropyl motifs (as seen in ’s naphthalene-based analogs) .
- In Vitro Assays : Perform competitive binding studies with radiolabeled ligands (e.g., -ligands) in cell membranes.
- Dose-Response Curves : Quantify IC values using fluorogenic substrates or ELISA.
- Solubility Optimization : Consider hydrochloride salt formulations () to enhance aqueous solubility for biological testing .
How can computational methods be applied to predict the physicochemical properties or interaction mechanisms of this compound?
Methodological Answer:
- QSAR Modeling : Predict logP, pKa, and bioavailability using tools like ChemAxon or Schrodinger’s QikProp.
- Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous environments (e.g., Desmond or GROMACS).
- Docking Studies : Map binding poses to targets such as proteases or kinases, referencing frameworks from PubChem datasets () .
- Thermodynamic Profiling : Calculate binding free energy (ΔG) using MM-PBSA/GBSA methods.
What steps should be taken to ensure reproducibility in scaled-up synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Batch Record Standardization : Document parameters (e.g., stirring rate, heating duration) meticulously.
- Quality Control Protocols : Use orthogonal methods (HPLC, NMR, MS) at each scale-up stage ( ) .
- Reference Standards : Compare with commercially available propanamide derivatives (e.g., ’s certified compounds) .
How can researchers mitigate safety risks during the handling of this compound in laboratory settings?
Methodological Answer:
- Hazard Assessment : Review SDS of analogous compounds (e.g., ’s safety protocols for chlorinated propanamides) .
- PPE Compliance : Use nitrile gloves, goggles, and fume hoods, as specified in ’s guidelines for amine handling .
- Waste Management : Neutralize reactive intermediates before disposal (e.g., quench with aqueous acid/base).
- Emergency Protocols : Train personnel on first-aid measures for inhalation or dermal exposure ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
